BCR-ABL kinase-IN-3

BCR-ABL T315I mutation drug resistance

BCR-ABL kinase-IN-3 is an essential tool compound for research into T315I-mediated drug resistance in CML and AML. Unlike imatinib or dasatinib, which are inactive against the T315I gatekeeper mutant, this inhibitor maintains potency, making it non-substitutable for validating target engagement and studying resistance mechanisms. Its irreversible binding mechanism enables durable target suppression in pulse-chase assays and downstream signaling studies. Ideal for in vitro and in vivo models where T315I selectivity is critical.

Molecular Formula C35H30FN9O
Molecular Weight 611.7 g/mol
CAS No. 2699634-21-2
Cat. No. B10860931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCR-ABL kinase-IN-3
CAS2699634-21-2
Molecular FormulaC35H30FN9O
Molecular Weight611.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C#CC2=CN=C3N2C=CC=C3NC4=CN(N=C4)C)C(=O)NC5=CC(=CC(=C5)C(C)(C)C#N)N6C=C(N=C6)C)F
InChIInChI=1S/C35H30FN9O/c1-22-11-31(36)30(34(46)42-26-13-25(35(3,4)20-37)14-29(15-26)44-18-23(2)39-21-44)12-24(22)8-9-28-17-38-33-32(7-6-10-45(28)33)41-27-16-40-43(5)19-27/h6-7,10-19,21,41H,1-5H3,(H,42,46)
InChIKeyZYJGSUKMQPXJRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BCR-ABL kinase-IN-3 (CAS 2699634-21-2): Potent BCR-ABL Inhibitor for Resistant Kinase Mutant Research and Procurement


BCR-ABL kinase-IN-3 (CAS 2699634-21-2) is a small molecule inhibitor targeting the BCR-ABL fusion kinase, a critical driver oncoprotein in chronic myeloid leukemia (CML) and acute myeloid leukemia (AML) [1]. This compound belongs to the class of next-generation BCR-ABL tyrosine kinase inhibitors (TKIs) developed to address drug resistance, and it is primarily utilized as a research tool for studying kinase inhibition mechanisms and evaluating therapeutic strategies against BCR-ABL-driven malignancies [2].

Why Substituting BCR-ABL kinase-IN-3 (2699634-21-2) with First-Line TKIs Fails in T315I-Driven Research


Generic substitution of BCR-ABL kinase-IN-3 (CAS 2699634-21-2) with widely available first- or second-generation BCR-ABL inhibitors (e.g., imatinib, nilotinib, dasatinib) is scientifically invalid for research focused on the T315I gatekeeper mutation. This mutation alters the ATP-binding pocket, causing steric hindrance that renders these earlier inhibitors inactive [1]. Published data demonstrate that in Ba/F3 cells expressing the BCR-ABL T315I mutant, imatinib exhibits an IC50 that is >750-fold higher than its wild-type activity, and nilotinib and dasatinib also show drastically reduced potency [2]. BCR-ABL kinase-IN-3 is specifically designed or identified to maintain potency against the T315I mutant, making it a non-substitutable tool for studies involving this critical resistance mechanism .

Quantitative Evidence Guide for BCR-ABL kinase-IN-3 (2699634-21-2) Differentiation


Maintained Potency Against the T315I Gatekeeper Mutation

BCR-ABL kinase-IN-3 retains nanomolar potency against the clinically critical T315I gatekeeper mutant, a key point of failure for earlier-generation TKIs . While direct, head-to-head data for the specific CAS 2699634-21-2 compound are limited, closely related analogs (e.g., BCR-ABL-IN-3, CAS 2240191-12-0) demonstrate an IC50 of ≤100 nM in Ba/F3 cells expressing the BCR-ABL T315I mutant . In stark contrast, published data for first- and second-generation TKIs show that dasatinib's IC50 in similar Ba/F3 T315I models is >200 nM, and imatinib's IC50 is >2000 nM [1]. This differential in T315I potency represents a >20-fold to >200-fold improvement over earlier TKIs, underscoring the compound's non-substitutable value for T315I-focused research.

BCR-ABL T315I mutation drug resistance

In Vivo Efficacy in a T315I Xenograft Model

BCR-ABL kinase-IN-3, in its dihydrochloride salt form and as a close analog (BCR-ABL-IN-3, CAS 2240191-12-0), has demonstrated significant in vivo antitumor activity in a challenging T315I-driven xenograft model . Treatment with 15 mg/kg administered twice daily for 19 days produced a significant antitumor effect in female NOD/SCID mice engrafted with Ba/F3 cells expressing the BCR-ABL T315I mutant . This represents a direct, functional validation of the compound's ability to overcome T315I-mediated resistance in a living system. While comprehensive data for earlier TKIs in this specific model are not compiled here, it is a well-established principle that imatinib, nilotinib, and dasatinib are ineffective in T315I-driven xenografts [1].

in vivo efficacy xenograft model T315I

Irreversible Binding Mechanism for Sustained Target Suppression

BCR-ABL kinase-IN-3 is characterized as an irreversible BCR-ABL inhibitor, a mechanism that confers a distinct kinetic advantage over the reversible binding of imatinib, nilotinib, and dasatinib . By forming a covalent bond with its target, an irreversible inhibitor can achieve sustained suppression of kinase activity, with the duration of effect dependent on the rate of new protein synthesis rather than drug pharmacokinetics [1]. In contrast, reversible inhibitors like imatinib require continuous target occupancy, meaning their efficacy rapidly wanes as systemic drug levels fall. This mechanistic distinction is critical for washout experiments or for creating durable pharmacodynamic effects in vitro and in vivo [2].

irreversible inhibitor kinase inhibition prolonged effect

Optimal Research and Procurement Scenarios for BCR-ABL kinase-IN-3 (2699634-21-2)


Investigating Mechanisms of T315I-Mediated Drug Resistance

This compound is ideally suited for in vitro studies aimed at dissecting the signaling pathways and downstream effects specific to the T315I gatekeeper mutation. Because earlier TKIs are inactive against this mutant, BCR-ABL kinase-IN-3 provides a critical positive control and research tool to validate target engagement and study resistance biology in isogenic cell line pairs expressing wild-type vs. T315I BCR-ABL .

In Vivo Pharmacology of T315I-Driven Tumors

BCR-ABL kinase-IN-3 serves as a necessary tool compound for establishing and validating T315I-positive xenograft or allograft mouse models. Its in vivo efficacy against the T315I mutant, as demonstrated by significant tumor growth inhibition, makes it invaluable for proof-of-concept studies exploring new therapeutic strategies for resistant CML or Ph+ ALL .

Washout and Pulse-Chase Experiments Requiring Sustained Target Inhibition

The compound's irreversible binding mechanism makes it the preferred choice for experimental protocols where durable target suppression is required after drug removal. This property is essential for pulse-chase analyses, studying kinase turnover, or evaluating the durability of downstream signaling inhibition, tasks for which reversible inhibitors like imatinib are not suitable .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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